molecular formula C14H14ClN3OS B2456029 5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide CAS No. 1197863-33-4

5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide

Cat. No. B2456029
CAS RN: 1197863-33-4
M. Wt: 307.8
InChI Key: ZAMUZBNDEWXLPX-UHFFFAOYSA-N
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Description

5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the prevention of inflammation and neurodegeneration.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, it has been shown to protect neurons from oxidative stress, which is a common cause of neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide in lab experiments is its potential as a cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies.

Future Directions

There are several future directions for the study of 5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide. One direction is the development of targeted therapies for cancer treatment. Another direction is the study of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is a complex process that involves several steps. The first step is the reaction of 2-amino-5-chloro-N-ethyl-N-phenylpyrimidine-4-carboxamide with methylthiolate to form the intermediate compound, 2-amino-5-chloro-N-ethyl-N-phenylpyrimidine-4-carbothioamide. This intermediate is then reacted with dimethylformamide dimethyl acetal to form the final compound, this compound.

Scientific Research Applications

5-chloro-N-ethyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide has several potential applications in scientific research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's. Additionally, it has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

5-chloro-N-ethyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-3-18(10-7-5-4-6-8-10)13(19)12-11(15)9-16-14(17-12)20-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMUZBNDEWXLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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